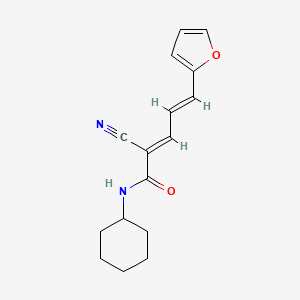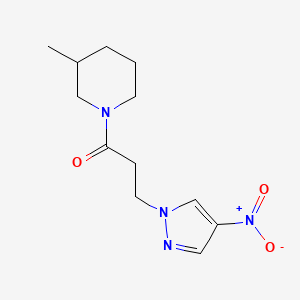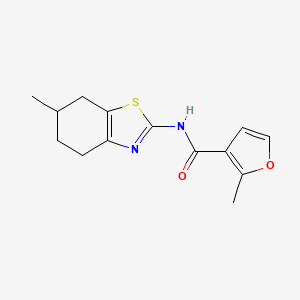
(2E,4E)-2-cyano-N-cyclohexyl-5-(furan-2-yl)penta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-2-cyano-N-cyclohexyl-5-(furan-2-yl)penta-2,4-dienamide is an organic compound characterized by its unique structure, which includes a cyano group, a cyclohexyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-cyano-N-cyclohexyl-5-(furan-2-yl)penta-2,4-dienamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan-2-carbaldehyde, cyclohexylamine, and malononitrile.
Condensation Reaction: The furan-2-carbaldehyde undergoes a condensation reaction with malononitrile in the presence of a base, such as sodium ethoxide, to form a cyano-substituted intermediate.
Amidation: The intermediate is then reacted with cyclohexylamine under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-2-cyano-N-cyclohexyl-5-(furan-2-yl)penta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine-substituted derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein Binding: Studied for its ability to bind to proteins and modulate their activity.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Antimicrobial Activity: Evaluated for its antimicrobial properties against bacterial and fungal pathogens.
Industry
Material Science: Used in the development of advanced materials with specific properties, such as conductivity or mechanical strength.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2E,4E)-2-cyano-N-cyclohexyl-5-(furan-2-yl)penta-2,4-dienamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and furan ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-2-cyano-N-cycloheptyl-5-(furan-2-yl)penta-2,4-dienamide: Similar structure but with a cycloheptyl group instead of a cyclohexyl group.
(2E,4E)-N-(4-chlorophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide: Contains a 4-chlorophenyl group instead of a cyclohexyl group.
Uniqueness
Structural Features: The presence of a cyclohexyl group and a furan ring in (2E,4E)-2-cyano-N-cyclohexyl-5-(furan-2-yl)penta-2,4-dienamide provides unique steric and electronic properties that influence its reactivity and binding affinity.
Reactivity: The combination of cyano, cyclohexyl, and furan groups allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound in research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
(2E,4E)-2-cyano-N-cyclohexyl-5-(furan-2-yl)penta-2,4-dienamide |
InChI |
InChI=1S/C16H18N2O2/c17-12-13(6-4-9-15-10-5-11-20-15)16(19)18-14-7-2-1-3-8-14/h4-6,9-11,14H,1-3,7-8H2,(H,18,19)/b9-4+,13-6+ |
InChI Key |
AQNNSEJMQVIRQR-NUTCGYRKSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C=C/C2=CC=CO2)/C#N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC=CC2=CC=CO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Iodo-6-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid](/img/structure/B10897362.png)
![5-(4-methylphenyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897364.png)
![(4E)-4-(2-bromo-4-hydroxy-5-methoxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10897368.png)
![4-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B10897369.png)
![N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10897374.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10897391.png)
![4-{[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10897393.png)

![3-[(2-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10897412.png)

![(2Z,5E)-5-(2-ethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897436.png)
![2-amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10897443.png)
![6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-2-ol](/img/structure/B10897445.png)
